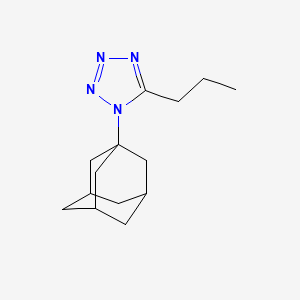
1-(1-Adamantyl)-5-propyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-5-propyltetrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. The incorporation of a tetrazole ring and a propyl group into the adamantane framework enhances the compound’s chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-propyltetrazole typically involves the following steps:
Formation of Adamantyl Derivative: The starting material, adamantane, is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Tetrazole Ring Formation: The functionalized adamantane is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Introduction of Propyl Group: The final step involves the alkylation of the tetrazole ring with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Adamantyl)-5-propyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the adamantyl moiety.
Substitution: Nucleophilic substitution reactions can be used to replace the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions, often carried out in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantyl ketones or alcohols, while substitution reactions can produce a variety of alkylated or arylated tetrazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-5-propyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and as a potential drug candidate.
Medicine: Research is ongoing into its potential use as an antiviral, antibacterial, or anticancer agent.
Industry: The compound’s properties are exploited in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-5-propyltetrazole involves its interaction with specific molecular targets and pathways. The adamantyl moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The tetrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
1-(1-Adamantyl)-5-propyltetrazole can be compared with other adamantane derivatives and tetrazole-containing compounds:
Adamantane Derivatives: Compounds such as amantadine and rimantadine are well-known for their antiviral properties. This compound shares the adamantane core but has different functional groups, leading to unique properties.
Tetrazole-Containing Compounds: Tetrazole derivatives like losartan and valsartan are used as antihypertensive agents. The presence of the tetrazole ring in this compound imparts similar binding capabilities but with distinct pharmacological profiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure, stability, and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge.
Propiedades
Número CAS |
24886-63-3 |
|---|---|
Fórmula molecular |
C14H22N4 |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-5-propyltetrazole |
InChI |
InChI=1S/C14H22N4/c1-2-3-13-15-16-17-18(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3 |
Clave InChI |
QKDUVPARXZFARB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


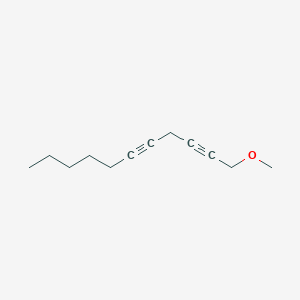
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
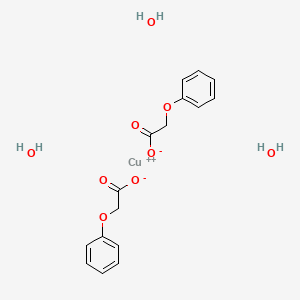

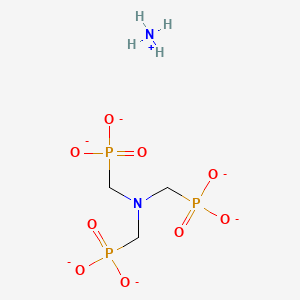
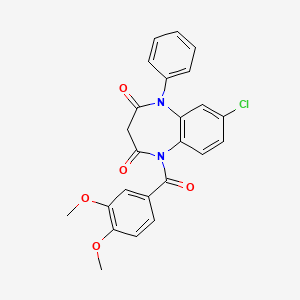
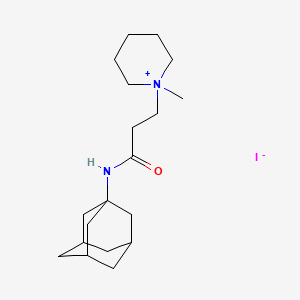
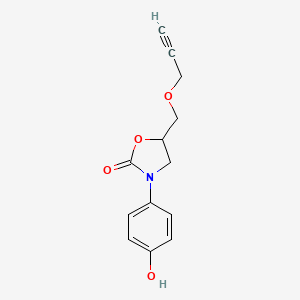
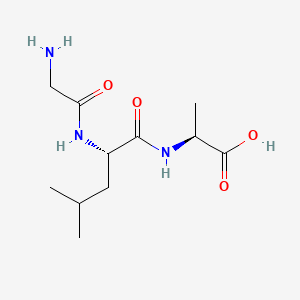
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
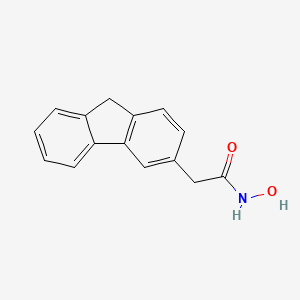
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
